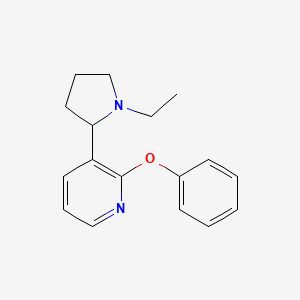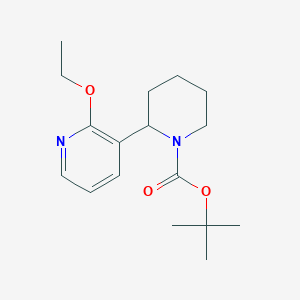
tert-Butyl 2-(2-ethoxypyridin-3-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-ethoxypyridin-3-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H26N2O3 and a molecular weight of 306.4 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group and an ethoxypyridinyl moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of tert-Butyl 2-(2-ethoxypyridin-3-yl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl piperidine-1-carboxylate with 2-ethoxypyridine under specific conditions . The reaction typically requires the use of organic solvents such as ethanol or ether and may involve catalysts to enhance the reaction rate. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
tert-Butyl 2-(2-ethoxypyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 2-(2-ethoxypyridin-3-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is used in the study of biological pathways and mechanisms. It can act as a ligand in binding studies and help in understanding protein-ligand interactions.
Medicine: Research involving this compound includes its potential use in drug development.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(2-ethoxypyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
tert-Butyl 2-(2-ethoxypyridin-3-yl)piperidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: This compound has a similar piperidine ring structure but differs in the substituents attached to the ring.
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another similar compound used in PROTAC development.
The uniqueness of this compound lies in its specific ethoxypyridinyl substitution, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H26N2O3 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
tert-butyl 2-(2-ethoxypyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-5-21-15-13(9-8-11-18-15)14-10-6-7-12-19(14)16(20)22-17(2,3)4/h8-9,11,14H,5-7,10,12H2,1-4H3 |
Clé InChI |
QSSHSWTUFKMDBW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC=N1)C2CCCCN2C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


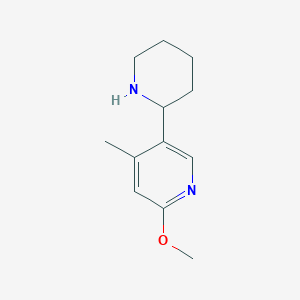


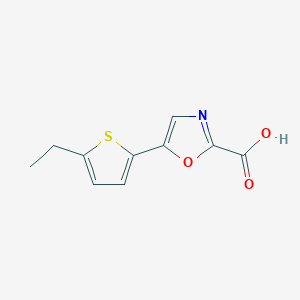
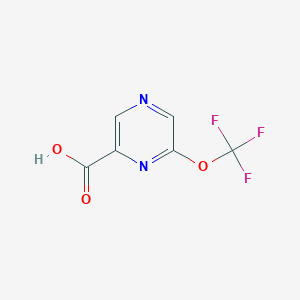

![8-Chloro-[1,2,4]triazolo[3,4-F][1,2,4]triazine](/img/structure/B11806189.png)
![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B11806192.png)
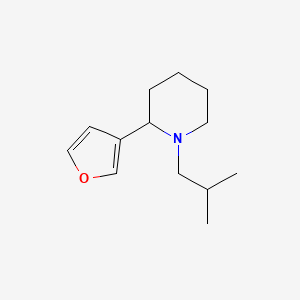
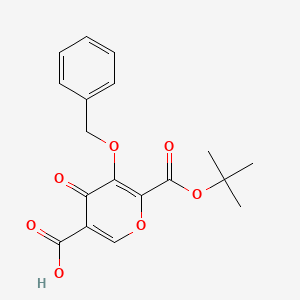


![4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11806219.png)
